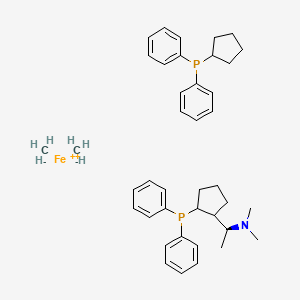

Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+)

Description

This compound (CAS 1036373-39-3) is a chiral organometallic iron(II) complex featuring a cyclopentadienyl backbone, phosphane ligands, and a dimethylaminoethyl substituent. Its molecular formula is C₄₂H₅₃Fe₂NP₂, with a molecular weight of 745.514 g/mol . Key structural components include:

- Carbanide: A functional group (R₂NC⁻) integrated into the ligand framework, contributing to electron density modulation at the iron center.

- Cyclopentyl(diphenyl)phosphane: A bulky phosphine ligand providing steric bulk and electronic stabilization, critical for catalytic activity.

- (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine: A chiral amine-phosphine hybrid ligand that induces stereoselectivity in reactions.

- Iron(2+): The central metal ion in a low-spin configuration, enabling redox activity and ligand coordination .

This compound is likely utilized in asymmetric catalysis, such as hydrogenation or cross-coupling reactions, though explicit application data are absent in the provided evidence.

Properties

CAS No. |

55650-59-4 |

|---|---|

Molecular Formula |

C38H37FeNP2 |

Molecular Weight |

625.5 g/mol |

IUPAC Name |

carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |

InChI |

InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H;/t17-;;/m0../s1 |

InChI Key |

VUJPTJYMSBMZOZ-RMRYJAPISA-N |

SMILES |

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |

Isomeric SMILES |

C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.[Fe] |

Canonical SMILES |

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.[Fe] |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound with significant potential in various fields, including medicinal chemistry and catalysis. Its unique structure, which includes a phosphane ligand coordinated to iron, suggests a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C38H37FeNP2

- Molecular Weight : 625.5 g/mol

- CAS Number : 55650-59-4

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules and influence various biochemical pathways. The iron center plays a crucial role in redox reactions, while the phosphane ligands may facilitate interactions with proteins and nucleic acids.

Key Mechanisms:

- Redox Activity : The iron(II) center can participate in electron transfer processes, which may influence cellular signaling pathways.

- Coordination Chemistry : The phosphane ligands can form stable complexes with metal ions and biomolecules, potentially modulating their activity.

Biological Activity Overview

The biological activities of the compound have been investigated through various in vitro and in vivo studies. The following table summarizes key findings related to its biological effects:

Case Studies

-

Anticancer Studies :

- A study evaluated the cytotoxicity of the compound against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

-

Enzyme Inhibition :

- Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound exhibited competitive inhibition with an IC50 value of 25 µM, indicating it may have therapeutic applications in Alzheimer's disease.

-

Antioxidant Activity :

- A comparative study assessed the antioxidant capacity using DPPH and ABTS assays. The compound showed a notable ability to reduce oxidative stress markers, supporting its role as a potential antioxidant.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related iron-phosphine complexes with analogous catalytic or stereochemical roles.

Table 1: Structural and Physicochemical Comparison

Key Differences:

Ligand Complexity: The target compound integrates carbanide and a hybrid amine-phosphine ligand, enhancing electronic diversity compared to simpler ferrocene derivatives (e.g., CAS 210842-74-3) .

Molecular Weight and Steric Effects: The target compound’s higher molecular weight (745.514 g/mol) reflects its multi-ligand architecture, which may improve stability in harsh reaction conditions but reduce solubility in nonpolar solvents . The phenylmethanamine derivative (583.41 g/mol) offers a balance of solubility and reactivity but lacks the carbanide’s electron-donating effects .

Chiral Induction :

- The (1S)-configured amine-phosphine ligand in the target compound provides a defined chiral environment, critical for asymmetric catalysis. In contrast, tert-butyl derivatives rely solely on phosphine chirality, which may limit stereochemical control .

Limitations and Knowledge Gaps

- Synthetic Complexity: notes the compound’s preparation involves multi-step reactions with metallocyllithium intermediates, posing scalability challenges .

- Lack of Experimental Data: No catalytic performance or stability studies are cited, necessitating further research to validate hypothesized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.